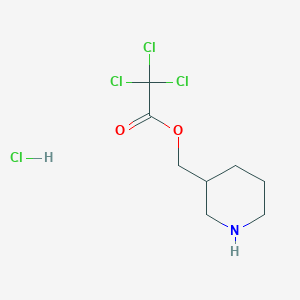

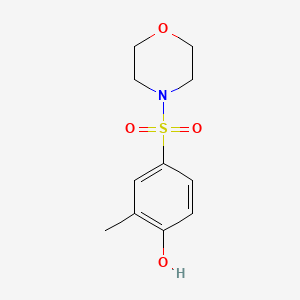

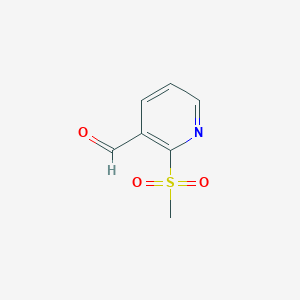

3-氨基-4-(2-乙基-1-哌啶基)苯甲酸乙酯

描述

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

在去除和回收阴离子中的应用

Heininger 和 Meloan(1992 年)的一项研究发现,苯甲酸酯的衍生物(包括 1-(4-吡啶基)-2-(哌啶基)乙基苯甲酸酯)在沉淀某些阴离子(特别是 VI 族和钒的氧阴离子)方面是有效的。这对于从水溶液中选择性去除和回收这些阴离子具有影响 (Heininger 和 Meloan,1992 年)。

正交保护二氨基酸的合成

Czajgucki、Sowiński 和 Andruszkiewicz(2003 年)的研究利用了一种类似的化合物,即 4-[(苄氧羰基)氨基]-5-[(叔丁氧羰基)氨基]-3-羟基戊酸乙酯,用于合成依地那类似物。这些发现对于复杂氨基酸和肽的合成具有重要意义 (Czajgucki 等人,2003 年)。

不对称分子内迈克尔反应

Hirai、Terada、Yamazaki 和 Momose(1992 年)探索了与 3-氨基-4-(2-乙基-1-哌啶基)苯甲酸乙酯相关的化合物的非对映选择性分子内迈克尔反应。他们的工作有助于开发用于生物碱合成的拆向砌块 (Hirai 等人,1992 年)。

合成工艺优化

方巧云(2012 年)优化了类似化合物 3-氨基-2-[(2'-氰基联苯-4-基)甲基氨基]苯甲酸乙酯的合成工艺,展示了其高产工业生产的潜力 (方巧云,2012 年)。

GPIIb/IIIa 整合素拮抗剂的开发

Hayashi 等人(1998 年)研究了包括乙基 N-[3-(2-氟-4-(噻唑烷-3-基(亚氨基)甲基)苯甲酰)氨基-2, 2-二甲基戊酰]哌啶-4-乙酸盐在内的化合物,作为 GPIIb/IIIa 整合素拮抗剂的潜力,这在血栓治疗中可能具有治疗意义 (Hayashi 等人,1998 年)。

席夫碱化合物的合成和非线性光学性质

Abdullmajed 等人(2021 年)合成了衍生自 4-氨基苯甲酸乙酯的席夫碱化合物,并研究了它们的非线性光学性质。这在光子学和光限制领域具有潜在应用 (Abdullmajed 等人,2021 年)。

肽基二氟氨基丙酸酯的合成

Angelastro、Bey、Mehdi 和 Peet(1992 年)进行了一项研究,使用 4-氨基苯甲酸乙酯的衍生物合成肽基 2,2-二氟-3-氨基丙酸酯,为潜在的蛋白酶抑制剂的开发做出了贡献 (Angelastro 等人,1992 年)。

属性

IUPAC Name |

ethyl 3-amino-4-(2-ethylpiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-7-5-6-10-18(13)15-9-8-12(11-14(15)17)16(19)20-4-2/h8-9,11,13H,3-7,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSGTPCXSPAVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)

![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)